

Chemical structure and properties of (R)-1-N-Boc-3-methanesulfonyloxy piperidine

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Compound of Interest

Compound Name:	(R)-1-N-Boc-3-methanesulfonyloxy piperidine
Cat. No.:	B1517670

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An In-depth Technical Guide to **(R)-1-N-Boc-3-Methanesulfonyloxy piperidine**: A Key Chiral Intermediate in Drug Development

Introduction

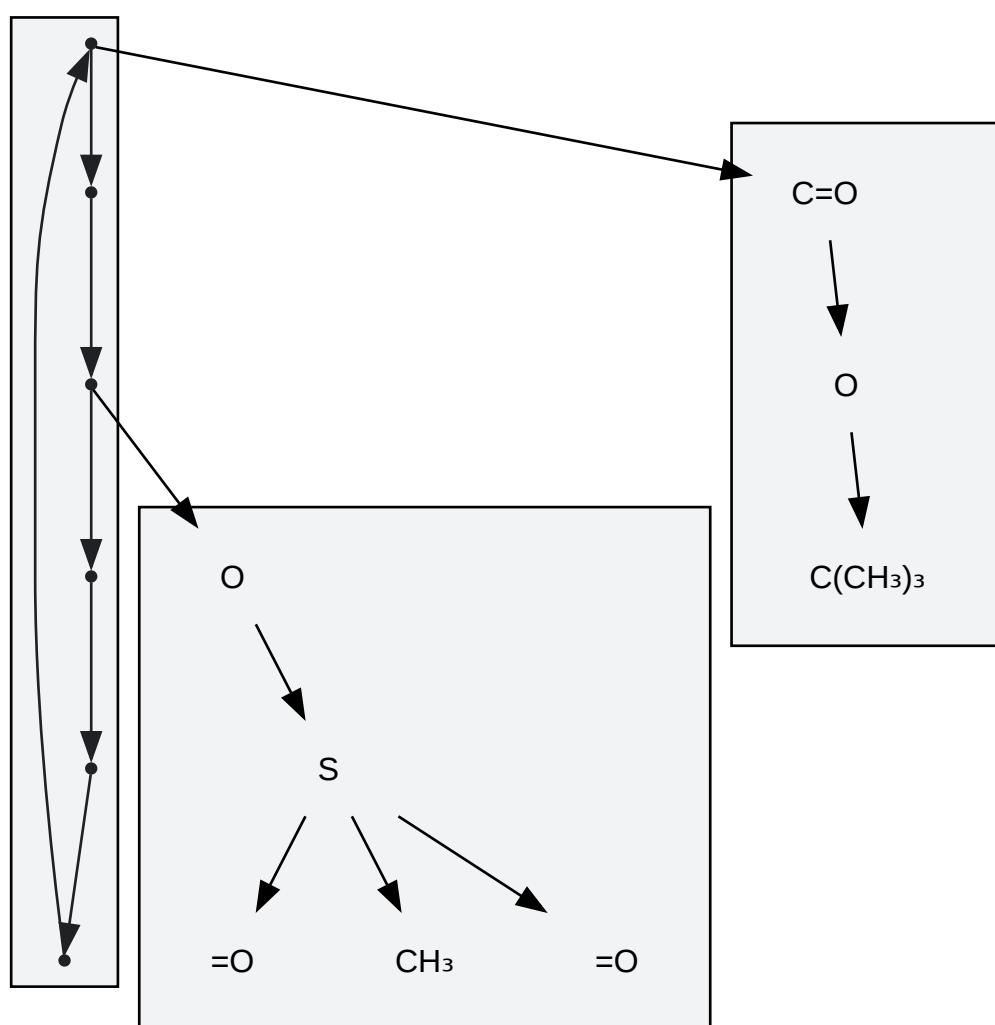
(R)-1-N-Boc-3-methanesulfonyloxy piperidine is a synthetically versatile chiral building block of significant interest to the pharmaceutical and life sciences industries.^[1] Its structure, featuring a piperidine core, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. The molecule is strategically engineered with three key functional components: a stereodefined (R)-configured carbon center, a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, and a methanesulfonate (mesylate) ester at the 3-position.

This combination makes it an ideal intermediate for asymmetric synthesis. The Boc group provides stability and prevents the secondary amine from engaging in unwanted side reactions, while the mesylate functions as an excellent leaving group, activating the C-3 position for stereospecific nucleophilic substitution.^{[1][2][3]} This guide offers a comprehensive examination of the chemical structure, physicochemical properties, synthesis, and critical applications of this compound, providing researchers and drug development professionals with the technical insights required for its effective utilization.

Core Chemical Structure and Physicochemical Properties

The molecular architecture of **(R)-1-N-Boc-3-methanesulfonyloxy piperidine** is fundamental to its utility. The chiral center at the C-3 position is crucial for creating enantiomerically pure final products, a common requirement for modern therapeutics to ensure target specificity and reduce off-target effects.

Chemical Structure of **(R)-1-N-Boc-3-methanesulfonyloxy piperidine**



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Caption: Molecular structure of **(R)-1-N-Boc-3-methanesulfonyloxy piperidine**.

Data Presentation: Physicochemical Properties

The following table summarizes key identifiers and physical properties of the compound, which are essential for experimental design and safety considerations.

Property	Value	Reference(s)
CAS Number	404577-34-0	[1] [4] [5]
Molecular Formula	C ₁₁ H ₂₁ NO ₅ S	[1] [4] [6]
Molecular Weight	279.35 g/mol	[1] [6]
Appearance	White to Off-White Solid	[1]
Boiling Point	407.2°C at 760 mmHg (Predicted)	[1]
Canonical SMILES	CC(C) (C)OC(=O)N1CCCC(C1)OS(=O)(=O)C	[6]
Storage Conditions	2-8°C, under dry atmosphere	[1] [4]

Synthesis and Mechanistic Insights

The synthesis of **(R)-1-N-Boc-3-methanesulfonyloxy piperidine** is a well-established, two-step process starting from commercially available (R)-3-hydroxypiperidine. The process involves the protection of the piperidine nitrogen followed by the activation of the hydroxyl group.

Step 1: N-Boc Protection of (R)-3-Hydroxypiperidine

The initial step is the protection of the secondary amine of (R)-3-hydroxypiperidine. This is critical to prevent the nitrogen from acting as a nucleophile in the subsequent mesylation step. The reaction is typically performed using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

The resulting product, (R)-1-Boc-3-hydroxypiperidine (CAS: 143900-43-0), is a stable, crystalline solid that serves as the direct precursor for the title compound.[\[7\]](#)[\[8\]](#)

Step 2: Methanesulfonylation of (R)-1-Boc-3-hydroxypiperidine

This transformation is the core of the synthesis, converting the poorly reactive hydroxyl group into a highly effective mesylate leaving group. This is achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base.[3][9]

Causality Behind Experimental Choices:

- Reagent: Methanesulfonyl chloride (MsCl) is the reagent of choice for introducing the mesyl group. It is highly reactive towards nucleophiles like alcohols.[2]
- Base: A non-nucleophilic base, typically triethylamine (Et_3N) or diisopropylethylamine (DIPEA), is essential.[9] Its role is to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. A nucleophilic base could compete with the alcohol and react with MsCl, leading to unwanted byproducts.
- Solvent: Anhydrous dichloromethane (DCM) is a common solvent as it is aprotic and effectively dissolves the reactants without participating in the reaction.[9]
- Temperature: The reaction is typically conducted at 0°C . This low temperature helps to control the exothermicity of the reaction and minimize potential side reactions, ensuring a clean conversion.[9]



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Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: Methanesulfonylation

- Dissolve (R)-1-Boc-3-hydroxypiperidine (1.0 eq.) in anhydrous dichloromethane (DCM, ~10 volumes) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

- Cool the solution to 0°C using an ice bath.
- Add triethylamine (Et_3N , 1.5 eq.) to the stirred solution.
- Slowly add methanesulfonyl chloride (MsCl , 1.2 eq.) dropwise, ensuring the internal temperature remains below 5°C.
- Stir the reaction mixture at 0°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[9]
- Upon completion, transfer the mixture to a separatory funnel and dilute with additional DCM.
- Wash the organic layer sequentially with cold water, cold 1 M HCl, saturated aqueous NaHCO_3 , and finally, saturated brine.[3] These washes serve to remove the triethylamine hydrochloride salt, excess base, and any remaining acidic impurities.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- The product is often of sufficient purity for subsequent steps. If necessary, further purification can be achieved via column chromatography on silica gel.

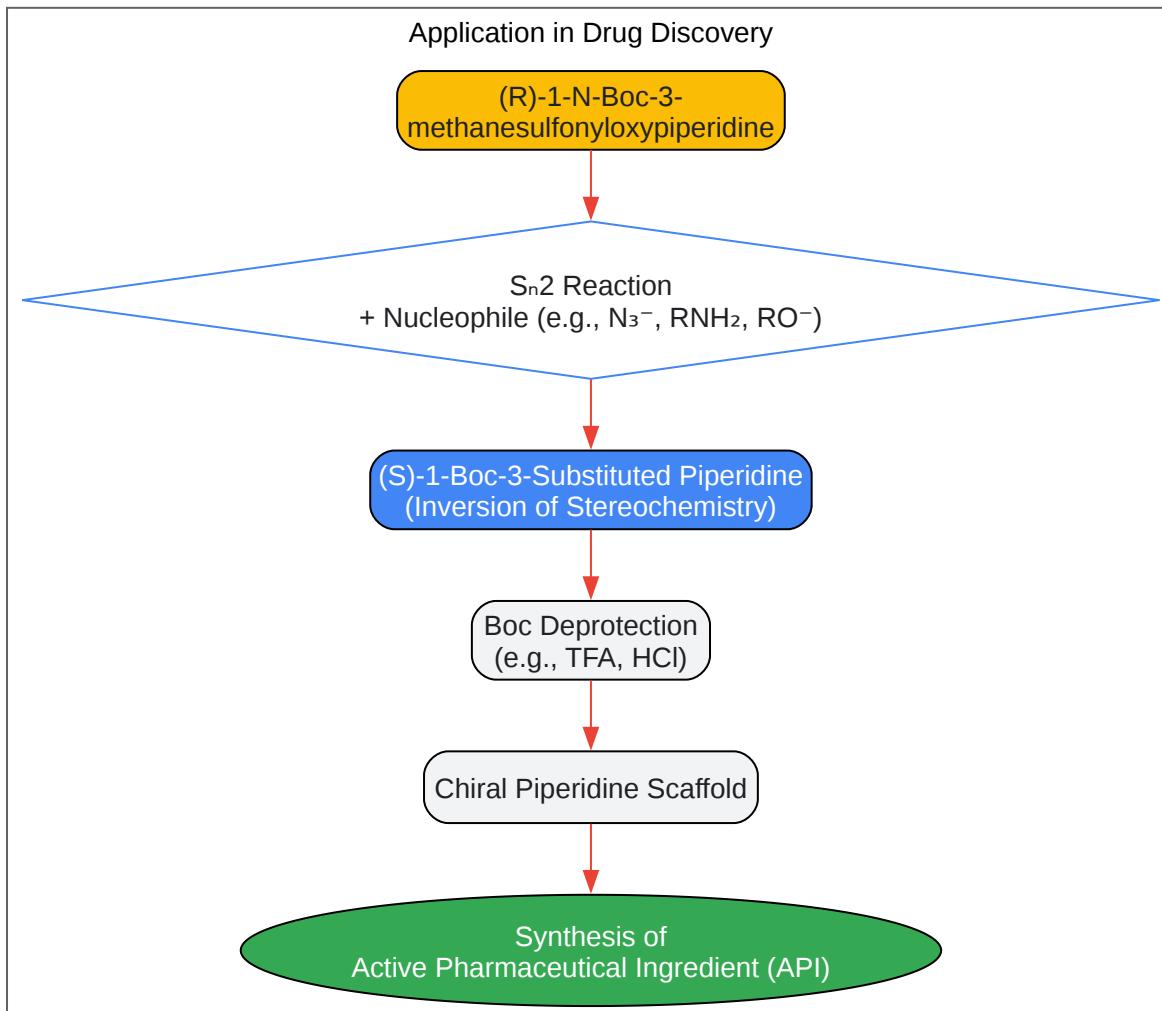
Mechanistic Consideration: The reaction proceeds with retention of stereochemistry at the C-3 carbon because the carbon-oxygen bond of the alcohol is not broken during the mesylation process.[3] The nucleophilic attack occurs from the alcohol's oxygen onto the electrophilic sulfur atom of MsCl .

Applications in Asymmetric Synthesis

The primary value of **(R)-1-N-Boc-3-methanesulfonyloxypiperidine** lies in its role as a versatile chiral electrophile. The mesylate group is an outstanding leaving group, readily displaced by a wide range of nucleophiles in $\text{S}_{\text{n}}2$ reactions. This allows for the stereospecific introduction of various functional groups at the C-3 position, leading to the synthesis of diverse, enantiomerically pure piperidine derivatives.

Key Applications:

- Synthesis of Chiral Amines: Displacement of the mesylate with an azide source (e.g., sodium azide) followed by reduction provides access to (S)-1-Boc-3-aminopiperidine. This product is a crucial intermediate for dipeptidyl peptidase-IV (DPP-IV) inhibitors like alogliptin and linagliptin, used in the treatment of type 2 diabetes.[10][11] The S_N2 reaction mechanism results in an inversion of stereochemistry from (R) to (S).
- Formation of C-O and C-S Bonds: Reaction with oxygen nucleophiles (alkoxides, phenoxides) or sulfur nucleophiles (thiolates) allows for the synthesis of chiral ethers and thioethers, respectively.
- Drug Discovery: The ability to easily introduce diverse functionalities makes this compound a valuable tool in lead optimization campaigns, where structure-activity relationships (SAR) are explored by modifying peripheral chemical groups.[1][12]

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Caption: Logical workflow for utilizing the title compound in synthesis.

Safety, Handling, and Storage

As a laboratory chemical, **(R)-1-N-Boc-3-methanesulfonyloxy piperidine** should be handled with appropriate care. While specific toxicity data is limited, it is prudent to treat it as a potentially hazardous substance.

- **Handling:** Use in a well-ventilated area, preferably a chemical fume hood.[13] Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14] Avoid inhalation of dust and contact with skin and eyes.[13]
- **Precursors:** The reagent methanesulfonyl chloride (MsCl) is highly toxic, corrosive, and a lachrymator and must be handled with extreme caution in a fume hood.[2]
- **Storage:** Store the compound in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1][4] This prevents degradation from moisture and ensures its long-term stability.

Conclusion

(R)-1-N-Boc-3-methanesulfonyloxy piperidine is a high-value chemical intermediate that provides a reliable and stereocontrolled route to a variety of 3-substituted piperidine derivatives. Its well-defined structure, featuring orthogonal protecting and activating groups, makes it an indispensable tool for medicinal chemists. By enabling the efficient and predictable introduction of a chiral piperidine core, this compound continues to play a vital role in the discovery and development of new therapeutics.

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